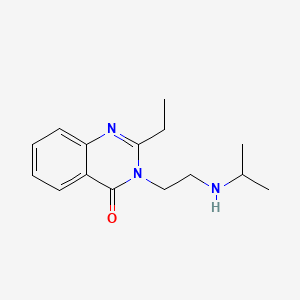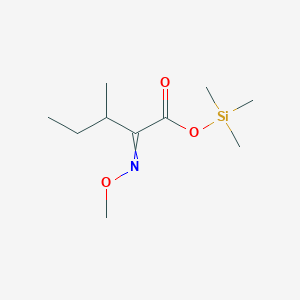
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester is an organic compound with the molecular formula C10H21NO3Si. It is a derivative of pentanoic acid, where the carboxyl group is esterified with trimethylsilyl and the oxime group is methoxylated. This compound is often used in organic synthesis and analytical chemistry due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester typically involves the following steps:
Formation of the Oxime: The starting material, 3-methylpentanoic acid, is reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to form the methoxyimino derivative.
Esterification: The methoxyimino derivative is then esterified with trimethylsilyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used for substitution reactions.
Major Products
Hydrolysis: 3-methylpentanoic acid and methoxyamine.
Oxidation: Nitrile oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Analytical Chemistry: The compound is used in gas chromatography and mass spectrometry for the derivatization of analytes to improve their volatility and detectability.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the compound’s stability and reactivity by protecting the carboxyl group and facilitating nucleophilic substitution reactions. The oxime group can participate in various chemical transformations, including oxidation and cycloaddition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-(methoxyimino)-, trimethylsilyl ester: Similar structure but with a shorter carbon chain.
Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester: Contains two trimethylsilyl ester groups and a longer carbon chain.
Uniqueness
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the methoxyimino and trimethylsilyl groups allows for versatile applications in organic synthesis and analytical chemistry.
Propiedades
Fórmula molecular |
C10H21NO3Si |
|---|---|
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
trimethylsilyl 2-methoxyimino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO3Si/c1-7-8(2)9(11-13-3)10(12)14-15(4,5)6/h8H,7H2,1-6H3 |
Clave InChI |
XKLJIDRRSIIYPO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=NOC)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

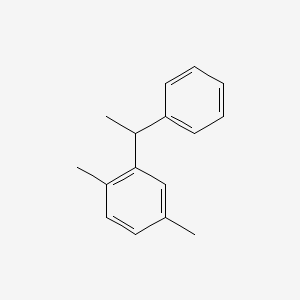
![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
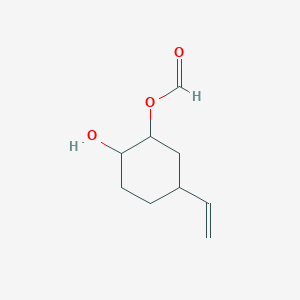
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
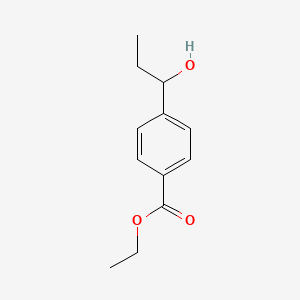


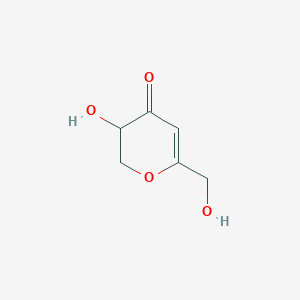
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
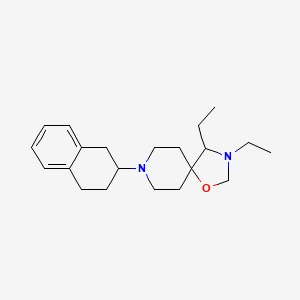
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
